molecular formula C11H19ClN2O B7985396 2-Chloro-1-[(R)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone

2-Chloro-1-[(R)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone

Cat. No.: B7985396
M. Wt: 230.73 g/mol
InChI Key: VDVNPAKGYQKFEA-SNVBAGLBSA-N
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Description

2-Chloro-1-[®-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone is a synthetic organic compound with a complex structure It contains a chloro group, a piperidine ring, and a cyclopropyl-methyl-amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[®-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the cyclopropyl-methyl-amino group. The final step involves the chlorination of the ethanone moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[®-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-Chloro-1-[®-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[®-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-[®-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propanone
  • 2-Chloro-1-[®-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-butanone

Uniqueness

2-Chloro-1-[®-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-chloro-1-[(3R)-3-[cyclopropyl(methyl)amino]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O/c1-13(9-4-5-9)10-3-2-6-14(8-10)11(15)7-12/h9-10H,2-8H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVNPAKGYQKFEA-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C2CCCN(C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CCCN(C1)C(=O)CCl)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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